molecular formula C14H18N2O4 B13145406 1-{[(2-Methoxyphenyl)amino]carbonyl}piperidine-3-carboxylic acid

1-{[(2-Methoxyphenyl)amino]carbonyl}piperidine-3-carboxylic acid

Cat. No.: B13145406
M. Wt: 278.30 g/mol
InChI Key: ANKRHLPIURRTMK-UHFFFAOYSA-N
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Description

1-{[(2-Methoxyphenyl)amino]carbonyl}piperidine-3-carboxylic acid is a piperidine-3-carboxylic acid derivative featuring a 2-methoxyphenylaminocarbonyl substituent at the 1-position of the piperidine ring. The 2-methoxy group on the phenyl ring contributes to electronic effects and hydrogen-bonding capacity, which may influence pharmacokinetic and pharmacodynamic properties.

Properties

Molecular Formula

C14H18N2O4

Molecular Weight

278.30 g/mol

IUPAC Name

1-[(2-methoxyphenyl)carbamoyl]piperidine-3-carboxylic acid

InChI

InChI=1S/C14H18N2O4/c1-20-12-7-3-2-6-11(12)15-14(19)16-8-4-5-10(9-16)13(17)18/h2-3,6-7,10H,4-5,8-9H2,1H3,(H,15,19)(H,17,18)

InChI Key

ANKRHLPIURRTMK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)N2CCCC(C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis via Carbamate and Acid Chloride Intermediates

Methodology:

  • Starting Material: Commercially available piperidine-3-carboxylic acid
  • Step 1: Conversion of piperidine-3-carboxylic acid to its acid chloride using thionyl chloride, ensuring high reactivity for subsequent amide formation.
  • Step 2: Synthesis of (2-methoxyphenyl)amine via reduction of corresponding nitro compounds or direct amination.
  • Step 3: Coupling of the acid chloride with (2-methoxyphenyl)amine to form the amide bond, yielding the target compound.

Data Tables Summarizing Key Reaction Conditions

Step Reagents Conditions Yield Notes
Acid chloride formation Thionyl chloride Reflux, inert atmosphere ~90% Moisture-sensitive step
Amide coupling (2-methoxyphenyl)amine + acid chloride Room temperature, inert solvent 85-90% Purification by chromatography
Reductive amination NaBH3CN or NaBH4 pH 7, room temp 78-85% Mild, selective reduction
Microwave hydrolysis Microwave at 180 °C 20 min Quantitative Rapid deprotection

Notes on Diversification and Optimization

  • Substituent variation: The methodology allows for the introduction of different substituents on the aromatic ring or piperidine core, enabling SAR studies.
  • Reaction optimization: Adjusting solvent polarity, temperature, and reaction time can enhance yields and purity.
  • Purification techniques: Chromatography, crystallization, and preparative HPLC are recommended for final purification.

Scientific Research Applications

Biological Activities

Preliminary studies have indicated that this compound may exhibit various biological activities:

  • Antimicrobial Activity : Research suggests that derivatives of this compound can inhibit the growth of certain bacterial strains, making it a candidate for antibiotic development.
  • Anticancer Properties : Some studies indicate potential cytotoxic effects against cancer cell lines, warranting further investigation into its mechanisms and efficacy.
  • Neuroprotective Effects : There are indications that this compound may have protective effects on neuronal cells, suggesting potential applications in neurodegenerative diseases.

Therapeutic Applications

The diverse applications of 1-{[(2-Methoxyphenyl)amino]carbonyl}piperidine-3-carboxylic acid underscore its significance in both research and industry:

  • Drug Development : Its structural features make it a valuable intermediate in the synthesis of novel pharmaceuticals targeting various diseases.
  • Pharmacological Studies : Interaction studies focusing on its binding affinity to biological targets are crucial for elucidating its therapeutic potential. This includes examining its effects on neurotransmitter systems and other cellular pathways.

Mechanism of Action

The mechanism by which 1-{[(2-Methoxyphenyl)amino]carbonyl}piperidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function . This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its various effects .

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and selected analogs:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity/Notes References
1-{[(2-Methoxyphenyl)amino]carbonyl}piperidine-3-carboxylic acid (Target) 2-Methoxyphenylaminocarbonyl, carboxylic acid ~320 (estimated) Not explicitly reported; inferred stability from methoxy group and carboxylic acid
7-[3-Amino-4-(2′-methoxybenzyloxyimino)piperidin-1-yl]-quinoline-3-carboxylic acid (19h) 2-Methoxybenzyloxyimino, quinolone core, fluorine 525.21 Antibacterial (quinolone class); fluoro group enhances activity
1-Benzyl-3-[(tert-butoxycarbonyl)amino]piperidine-3-carboxylic acid Benzyl, Boc-protected amino group 331.37 Likely a synthetic intermediate; Boc group improves stability during synthesis
1-Acetylpiperidine-3-carboxylic acid Acetyl group 185.25 Simplified structure; acetyl group may reduce steric hindrance
1-((Benzyloxy)carbonyl)-6-(trifluoromethyl)piperidine-3-carboxylic acid Benzyloxycarbonyl, trifluoromethyl 331.29 Enhanced lipophilicity and metabolic stability from CF3 group
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-3-carboxylic acid 3,5-Dimethylisoxazole sulfonyl 288.32 Sulfonyl group increases electron-withdrawing effects; potential enzyme inhibition
1-[2-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid Methylsulfonylphenyl 331.38 Sulfonyl group improves target binding affinity; used in kinase inhibitor research

Structural and Functional Analysis

Substituent Effects
  • 2-Methoxyaryl vs. Quinolone Core (Compound 19h): The quinolone derivative (19h) exhibits broad-spectrum antibacterial activity due to its fluorine atom and 4-oxo-1,4-dihydroquinoline core, which inhibits DNA gyrase. In contrast, the target compound lacks the quinolone scaffold, suggesting divergent biological applications .
  • Boc vs. Methoxyphenylaminocarbonyl (Compound 5): The Boc-protected analog is primarily a synthetic intermediate, whereas the methoxyphenylaminocarbonyl group in the target compound may enhance receptor binding through aromatic interactions and hydrogen bonding .
  • Trifluoromethyl vs. Methoxy (Compound 15): The trifluoromethyl group in compound 15 increases lipophilicity and metabolic stability, whereas the methoxy group in the target compound balances hydrophilicity and electronic effects .
Physicochemical Properties
  • Molecular Weight: The target compound (~320 g/mol) falls within the drug-like range, similar to most analogs. Higher molecular weights (e.g., 525 g/mol for 19h) may limit bioavailability .
  • Solubility: The carboxylic acid group in all compounds improves aqueous solubility, critical for oral absorption and formulation .

Biological Activity

1-{[(2-Methoxyphenyl)amino]carbonyl}piperidine-3-carboxylic acid (referred to as compound 1) is an organic compound notable for its complex structure, which includes a piperidine ring and a methoxyphenyl moiety. This compound has garnered attention in pharmacological research due to its diverse biological activities and potential therapeutic applications.

  • Molecular Formula : C₁₄H₁₈N₂O₄
  • Molecular Weight : 278.30 g/mol
  • Functional Groups : Carboxylic acid, amide linkage, methoxy group

The methoxy group enhances the lipophilicity of the compound, which may influence its biological activity and pharmacokinetics.

Biological Activities

Preliminary studies have suggested that compound 1 exhibits various biological activities, including:

  • Anticancer Activity : Research indicates that compounds with similar structures can induce apoptosis in cancer cell lines. For example, derivatives of piperidine have shown cytotoxic effects against several cancer types, including lung and colorectal cancers .
  • Antimicrobial Properties : The compound's structure suggests potential antibacterial and antifungal activities, similar to other piperidine derivatives known for their antimicrobial effects .
  • Anti-inflammatory Effects : Inhibition of inflammatory pathways has been observed in related compounds, suggesting that compound 1 may also possess anti-inflammatory properties .

The biological activity of compound 1 is likely mediated through several mechanisms:

  • Matrix Metalloproteinase Inhibition : Compounds similar to 1 have been identified as inhibitors of matrix metalloproteinases (MMPs), which play crucial roles in cancer metastasis and tissue remodeling .
  • Apoptosis Induction : Studies on related structures have shown that they can activate apoptotic pathways in cancer cells, potentially through caspase activation and modulation of anti-apoptotic protein expressions .

Comparative Analysis with Related Compounds

To better understand the unique features of compound 1, a comparative analysis with structurally similar compounds is presented below:

Compound NameStructural FeaturesUnique Aspects
4-(2-Methoxyphenyl)-1-(3-phenyl-1,2,4-thiadiazol-5-yl)piperidineContains thiadiazole; different aromatic substituentsPotentially different biological activity due to thiadiazole presence
1-(2-nitro-4-sulfamoylphenyl)piperidine-4-carboxylic acidNitro and sulfonamide groupsEnhanced solubility and different pharmacodynamics
1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-2-oxopiperidine-3-carboxylic acidTert-butoxy carbonyl group; oxo functional groupVariations in reactivity due to bulky tert-butoxy group

This table illustrates how structural variations can influence the biological properties and reactivity profiles of these compounds.

Case Studies and Research Findings

Recent studies have highlighted the potential of piperidine derivatives in drug development:

  • Anticancer Studies : A study demonstrated that a piperidine derivative showed significantly increased cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard chemotherapy agents like bleomycin .
  • Antimicrobial Activity : Another investigation revealed that certain piperidine derivatives exhibited strong antibacterial activity against Gram-positive bacteria, indicating their potential as antibiotic agents .
  • Anti-inflammatory Research : Compounds related to 1 have been shown to inhibit pro-inflammatory cytokines in vitro, suggesting a pathway for therapeutic use in inflammatory diseases .

Q & A

Q. Basic/Intermediate

  • NMR Spectroscopy : 1^1H NMR confirms the presence of the 2-methoxyphenyl group (δ 3.8–4.0 ppm for OCH3_3) and piperidine protons.
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (theoretical: ~306 g/mol).
  • X-ray Crystallography : Resolves stereochemistry if chiral centers are present .

How can conflicting biological activity data in literature be systematically addressed?

Advanced
Contradictions may arise from assay variability (e.g., cell line differences) or compound stability. Strategies include:

  • Dose-Response Studies : Establish EC50_{50}/IC50_{50} curves under standardized conditions.
  • Metabolic Stability Assays : Test for degradation products via LC-MS.
  • Target Validation : Use CRISPR knockout models or competitive binding assays to confirm specificity. Cross-reference with structurally analogous compounds (e.g., tert-butyl ester derivatives in ) to identify SAR trends .

What computational tools can predict this compound’s interaction with biological targets?

Q. Advanced

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model binding to targets (e.g., enzymes or GPCRs). Use the crystal structure of related compounds (e.g., ’s piperidine-carboxamide) as templates.
  • MD Simulations : Assess binding stability over time (GROMACS/AMBER).
  • QSAR Modeling : Corrogate substituent effects (e.g., methoxy group position) using PubChem descriptors (LogP, polar surface area) .

How can pharmacokinetic properties be optimized for in vivo studies?

Q. Advanced

  • Solubility Enhancement : Convert the carboxylic acid to a sodium salt or use PEGylated formulations.
  • Prodrug Design : Esterify the carboxylic acid (e.g., ethyl ester in ) for improved membrane permeability.
  • Metabolic Shielding : Introduce fluorine atoms or modify the methoxy group to reduce CYP450-mediated degradation .

What are the key challenges in scaling up synthesis while maintaining stereochemical integrity?

Q. Advanced

  • Chiral Resolution : Use chiral HPLC or enzymatic resolution to isolate the desired enantiomer (e.g., (3S,4R) configurations in ).
  • Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived) for enantioselective carbonyl coupling.
  • Process Monitoring : In-line FTIR or PAT (Process Analytical Technology) ensures reaction consistency .

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